A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine: Synthesis, Properties, and Applications
Abstract
3,5-Bis(chloromethyl)pyridine is a pivotal bifunctional reagent in synthetic organic chemistry, serving as a versatile building block for the introduction of a pyridine-3,5-dimethylene scaffold. Its strategic importance is underscored by its role as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The two highly reactive chloromethyl groups attached to the pyridine core allow for facile nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its utility in drug development. Furthermore, it outlines detailed experimental protocols and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
3,5-Bis(chloromethyl)pyridine is a crystalline solid whose utility is defined by the two benzylic-like chloride groups, which are prone to nucleophilic displacement. The hydrochloride salt is also commonly used in synthesis.[1][2]
Table 1: Core Properties of 3,5-Bis(chloromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 41711-38-0 | [3] |
| Molecular Formula | C₇H₇Cl₂N | [3] |
| Molecular Weight | 176.04 g/mol | [3][4] |
| IUPAC Name | 3,5-bis(chloromethyl)pyridine | [3] |
| Synonyms | Pyridine, 3,5-bis(chloromethyl)- | [3][5] |
| Appearance | White to off-white powder or crystals | [6] |
| Boiling Point | 291.9 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.275 g/cm³ (Predicted) | [7] |
| Flash Point | 158.1 °C (Predicted) | [7] |
| SMILES | C1=C(C=NC=C1CCl)CCl | [3] |
Below is the chemical structure of 3,5-Bis(chloromethyl)pyridine, highlighting the pyridine core and the two reactive chloromethyl functional groups.
Caption: Structure of 3,5-Bis(chloromethyl)pyridine.
Synthesis and Mechanistic Insights
The primary industrial synthesis of 3,5-bis(chloromethyl)pyridine involves the free-radical chlorination of 3,5-dimethylpyridine (3,5-lutidine). This method is favored for its atom economy and directness.
Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator (e.g., AIBN).
-
Initiation: The initiator generates chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a resonance-stabilized benzylic-type radical and HCl. This radical then reacts with molecular chlorine (Cl₂) to form the monochlorinated product and a new chlorine radical, continuing the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Exhaustive chlorination of both methyl groups is required to yield the desired product. Controlling the reaction conditions, such as temperature and the stoichiometry of the chlorinating agent, is crucial to maximize the yield of the dichlorinated product and minimize over-chlorination of the pyridine ring itself.[8] An alternative, though more laborious, route involves the reduction of the corresponding 3,5-pyridinedicarboxylic acid to 3,5-pyridinedimethanol, followed by chlorination with an agent like thionyl chloride (SOCl₂).[9]
Caption: General workflow for the synthesis of 3,5-bis(chloromethyl)pyridine.
Reactivity and Key Applications in Drug Development
The synthetic utility of 3,5-bis(chloromethyl)pyridine is anchored in the reactivity of its two chloromethyl groups. These groups are excellent electrophilic sites, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This bifunctionality allows it to act as a linker or to form heterocyclic structures.
A prominent application is its use as a key intermediate in the synthesis of the second-generation antihistamine, Rupatadine .[5][10] In this synthesis, 3,5-bis(chloromethyl)pyridine acts as a scaffold. One chloromethyl group is used to alkylate one nitrogen of a piperidine ring, while the other is subsequently transformed to link the desloratadine moiety, demonstrating its capacity as a bifunctional linker.[5]
Caption: Primary reactivity of 3,5-bis(chloromethyl)pyridine.
Detailed Experimental Protocol: Synthesis from 3,5-Lutidine
Disclaimer: This protocol is a representative example constructed from established chemical principles for chloromethylation and should be performed only by qualified personnel with appropriate safety measures in a certified chemical fume hood.
Objective: To synthesize 3,5-bis(chloromethyl)pyridine via free-radical chlorination of 3,5-dimethylpyridine.
Materials:
-
3,5-Dimethylpyridine (3,5-Lutidine)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure the system is dry.
-
Reaction Mixture: Charge the flask with 3,5-dimethylpyridine (1.0 eq), the radical initiator (e.g., BPO, 0.05 eq), and the inert solvent (e.g., CCl₄).
-
Initiation: Begin stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄).
-
Chlorination: Dissolve N-Chlorosuccinimide (2.2 eq) in the solvent and add it portion-wise or via the dropping funnel to the refluxing mixture over 2-3 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexanes/DCM) to yield pure 3,5-bis(chloromethyl)pyridine as a white solid.
Safety, Handling, and Storage
3,5-Bis(chloromethyl)pyridine and its hydrochloride salt are hazardous chemicals and must be handled with care.[7][11]
Table 2: Hazard and Safety Information
| Category | Description |
| Health Hazards | Harmful if swallowed.[12] Causes severe skin burns and eye damage.[12] May cause respiratory irritation.[6] Due to its alkylating nature, it should be treated as a potential mutagen. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[12] |
| First Aid Measures | Inhalation: Move to fresh air. Seek immediate medical attention.[7] Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[7] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2] It is often recommended to store under an inert atmosphere (e.g., Argon) at 2-8°C.[2] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus.[7] |
Conclusion
3,5-Bis(chloromethyl)pyridine is a high-value synthetic intermediate whose utility stems from its bifunctional electrophilic nature. Its efficient synthesis from 3,5-lutidine and its critical role in the production of pharmaceuticals like Rupatadine highlight its importance in modern organic chemistry and drug development. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective application in research and industrial settings.
References
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PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link][3]
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Molekula. (n.d.). 3,5-Bis(chloromethyl)pyridine hydrochloride. Retrieved from [Link][2]
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Pharmaffiliates. (n.d.). 3,5-Bis(chloromethyl)pyridine. Retrieved from [Link][4]
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Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides. Retrieved from [9]
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Ottokemi. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link][6]
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